Zofenoprilat

Descripción general

Descripción

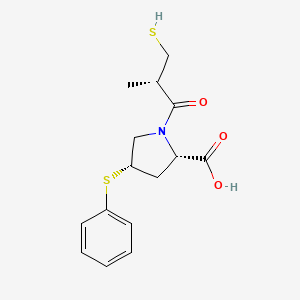

Zofenoprilat es un inhibidor de la enzima convertidora de angiotensina y el metabolito activo del zofenopril. Es un derivado de la prolina con una fórmula química de C15H19NO3S2 y una masa molar de 325,44 g/mol . This compound es conocido por sus propiedades cardioprotectoras y se utiliza principalmente en el tratamiento de la hipertensión y la insuficiencia cardíaca .

Aplicaciones Científicas De Investigación

Zofenoprilat tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En medicina, se utiliza como inhibidor de la enzima convertidora de angiotensina para el tratamiento de la hipertensión y la insuficiencia cardíaca . También exhibe notables propiedades antioxidantes y cardioprotectoras, convirtiéndolo en un compuesto valioso en la investigación cardiovascular . En química, se estudia el this compound por su grupo tiol único y su reactividad en diversas reacciones químicas . Además, se utiliza en estudios farmacocinéticos para comprender su metabolismo y biodisponibilidad en el plasma humano .

Mecanismo De Acción

Zofenoprilat ejerce sus efectos inhibiendo la enzima convertidora de angiotensina, que es responsable de la conversión de angiotensina I a angiotensina II . Al inhibir esta enzima, el this compound reduce los niveles de angiotensina II, lo que lleva a la vasodilatación y la disminución de la presión arterial . El compuesto también tiene propiedades antioxidantes, reduciendo la formación de especies reactivas de oxígeno y superóxido . Los objetivos moleculares de this compound incluyen la enzima convertidora de angiotensina y las vías implicadas en el estrés oxidativo y la inflamación .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Zofenoprilat se sintetiza a partir de zofenopril mediante hidrólisis por esterasas in vivo . La ruta sintética implica la conversión de zofenopril a su metabolito activo, this compound, que contiene un grupo sulfhidrilo libre . Las condiciones de reacción suelen implicar el uso de agentes reductores como el 1,4-ditiotreitol para liberar y estabilizar el grupo tiol del this compound a partir de formas diméricas y mixtas con tioles endógenos .

Métodos de producción industrial: En la producción industrial, el this compound se deriva del zofenopril cálcico, que es un profármaco. El proceso implica la hidrólisis del zofenopril cálcico para producir this compound . El método de producción asegura la estabilidad del grupo tiol mediante el uso de reactivos de derivatización como el bromuro de p-bromofenacilo inmediatamente después de la separación del plasma .

Análisis De Reacciones Químicas

Tipos de reacciones: Zofenoprilat experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución . El grupo tiol en this compound es particularmente propenso a la degradación oxidativa, formando disulfuros ya sea como dímeros o formas mixtas con tioles endógenos .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes reductores como el 1,4-ditiotreitol y reactivos de derivatización como el bromuro de p-bromofenacilo . Las reacciones generalmente ocurren en condiciones ácidas para estabilizar el grupo tiol y evitar la degradación oxidativa .

Principales productos formados: Los principales productos formados a partir de las reacciones de this compound incluyen sus formas oxidadas, como los disulfuros, y los derivados formados a través de reacciones de sustitución .

Comparación Con Compuestos Similares

Zofenoprilat es similar a otros inhibidores de la enzima convertidora de angiotensina como enalaprilato, ramiprilato, lisinopril, fosinoprilato y captopril . This compound es único debido a su grupo sulfhidrilo libre, que contribuye a sus propiedades antioxidantes y efectos cardioprotectores . A diferencia de otros inhibidores, el this compound tiene una mayor lipofilia, lo que mejora su unión a proteínas y su excreción biliar . Esta combinación única de propiedades convierte a this compound en un compuesto valioso en el tratamiento de enfermedades cardiovasculares.

Actividad Biológica

Zofenoprilat, the active metabolite of zofenopril, is a sulfhydrylated angiotensin-converting enzyme (ACE) inhibitor that has garnered attention for its diverse biological activities, particularly in cardiovascular and cancer research. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and potential in clinical settings.

This compound exerts its biological effects primarily through the modulation of the renin-angiotensin-aldosterone system (RAAS) and the enhancement of hydrogen sulfide (H₂S) bioavailability. The following key mechanisms have been identified:

- ACE Inhibition : this compound selectively inhibits ACE, leading to decreased angiotensin II levels, which is crucial for regulating blood pressure and vascular tone .

- H₂S Bioavailability : The compound increases H₂S levels through the activation of cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), promoting vasodilation and cardioprotection .

- Antioxidant Properties : this compound exhibits potent antioxidant effects, reducing oxidative stress in cardiac tissues during ischemia-reperfusion injury .

Cardiovascular Effects

This compound has been extensively studied for its cardioprotective properties. Research indicates that it can significantly reduce myocardial ischemia-reperfusion injury. In a study involving murine models, this compound administration resulted in:

- Increased levels of H₂S and nitric oxide (NO), which are critical for maintaining vascular health.

- Enhanced flow-mediated dilation compared to other ACE inhibitors like ramipril and atenolol .

- A reduction in markers of cardiac damage and improved recovery post-infarction .

Table 1: Cardiovascular Effects of this compound

| Study Type | Findings |

|---|---|

| Murine Models | Increased H₂S/NO levels; reduced cardiac damage |

| Clinical Studies | Improved flow-mediated dilation; reduced morbidity |

| Ischemia-Reperfusion | Significant cardioprotection observed |

Antitumor Activity

Recent studies have highlighted this compound's potential antitumor properties. In a study with mice bearing Ehrlich solid tumors, this compound demonstrated:

- Tumor Suppression : Significant reduction in tumor weight and size.

- Gene Expression Modulation : Downregulation of oncogenes such as cyclin-D and Bcl2, alongside upregulation of pro-apoptotic genes like BAX.

- Cytokine Regulation : Decreased serum levels of interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF), both associated with tumor growth and angiogenesis .

Table 2: Antitumor Effects of this compound

| Parameter | Result |

|---|---|

| Tumor Weight Reduction | Significant decrease |

| Gene Expression Changes | Downregulation of cyclin-D |

| Cytokine Levels | Reduced IL-6 and VEGF |

Case Studies

- Cardiovascular Morbidity : A clinical trial demonstrated that patients treated with zofenopril showed lower rates of cardiovascular events compared to those receiving standard ACE inhibitors. This suggests a unique advantage in managing hypertensive patients with existing cardiovascular conditions .

- Cancer Treatment : In a case involving a patient with advanced cancer, zofenopril was used as part of a combination therapy. The treatment led to notable tumor size reduction and improved patient quality of life, highlighting its potential role in oncological therapies .

Propiedades

IUPAC Name |

(2S,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S2/c1-10(9-20)14(17)16-8-12(7-13(16)15(18)19)21-11-5-3-2-4-6-11/h2-6,10,12-13,20H,7-9H2,1H3,(H,18,19)/t10-,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWLOWFDKAFKAP-WXHSDQCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)C(=O)N1CC(CC1C(=O)O)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CS)C(=O)N1C[C@H](C[C@H]1C(=O)O)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231443 | |

| Record name | Zofenoprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75176-37-3 | |

| Record name | Zofenoprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75176-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zofenoprilat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075176373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zofenoprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zofenoprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOFENOPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G4WDK2YBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.